molecular formula C21H22ClN3O4S B2542460 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034578-74-8

8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2542460
CAS No.: 2034578-74-8
M. Wt: 447.93
InChI Key: YKJKIXIJBXUDQA-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinolin-4(2H)-one core, a bicyclic scaffold with a sulfonyl group at position 8 linked to a substituted piperidine ring. The piperidine moiety is further functionalized with a 3-chloropyridin-4-yloxy group.

  • Sulfonylation of pyrroloquinoline derivatives with activated piperidine intermediates.
  • Nucleophilic substitution to introduce the 3-chloropyridinyloxy group .

The compound’s molecular weight and physicochemical properties (e.g., solubility, logP) can be inferred from analogs like 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS 57369-01-4), which shares the core structure but lacks the sulfonyl-piperidine substituent .

Properties

IUPAC Name

6-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c22-18-13-23-7-3-19(18)29-16-5-8-24(9-6-16)30(27,28)17-11-14-1-2-20(26)25-10-4-15(12-17)21(14)25/h3,7,11-13,16H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJKIXIJBXUDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps of organic reactions. Initial steps might include the formation of intermediates such as pyrrolo[3,2,1-ij]quinoline derivatives through cyclization reactions. Following this, functional groups like sulfonyl and piperidine are introduced via nucleophilic substitution and other similar reactions under controlled conditions involving appropriate solvents and catalysts.

Industrial Production Methods

Industrial production could utilize large-scale synthesis involving continuous flow reactors to maintain precise control over reaction conditions. Methods such as microwave-assisted synthesis or green chemistry approaches may be adopted to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound typically undergoes:

  • Oxidation: : leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : reducing the sulfonyl group to thiol or sulfide.

  • Substitution Reactions: : particularly nucleophilic substitutions due to the presence of the halide and piperidine groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. These reactions are conducted under controlled temperatures and pressures in an inert atmosphere.

Major Products

Major products from these reactions vary based on the type of reaction, leading to derivatives with different functional groups that can be further studied for their properties.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme interactions or as a biochemical probe.

  • Medicine: : Possible therapeutic implications due to its unique pharmacophore.

  • Industry: : In the development of specialty chemicals or materials.

Mechanism of Action

The compound interacts with molecular targets through mechanisms such as:

  • Binding to enzymes or receptors: , leading to inhibition or activation.

  • Modulation of biochemical pathways: : impacting cellular functions. The exact mechanism depends on its structural analogs and target interactions which are studied through in vitro and in vivo experiments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,2,1-ij]quinoline Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Features Reference
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Ethoxy at position 8; dimethyl groups 274.14 Simpler substituents; used as a precursor for hybrid molecules
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 4-Chlorophenyl at position 6 340.11 Enhanced lipophilicity; potential CNS activity
8-((4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)-pyrroloquinolinone Piperazine-sulfonyl-pyrimidine substituent Not reported Dual sulfonyl and pyrimidine groups; likely kinase inhibition
4-Butyl-5,6-dihydro-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-pyrroloquinolin-8-ol Piperazinyl-ethyl and pyridinyl substituents 446.63 Polar substituents; potential for GPCR targeting

Key Observations :

  • The sulfonyl-piperidine group in the target compound distinguishes it from simpler analogs (e.g., ethoxy or chlorophenyl derivatives) by enhancing hydrogen-bonding capacity and steric bulk, which may improve target selectivity .

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Table 2: Comparison with Pyridopyrimidinone-Based Compounds
Compound Name Substituents Molecular Weight Key Features Reference
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyridopyrimidinone Piperidine-ethyl-pyrazole; dichlorobenzyl Not reported Dual aromatic and piperidine groups; likely cytotoxic activity
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-pyridopyrimidinone Piperazine-methyl-pyridine Not reported High polarity; potential for solubility challenges

Key Observations :

  • Unlike pyridopyrimidinone derivatives, the target compound’s pyrroloquinoline core offers a rigid, planar structure that may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Bioactivity and Structural Clustering

highlights that compounds with similar bioactivity profiles often share structural motifs. For example:

  • Pyrroloquinoline derivatives with sulfonyl groups (e.g., the target compound) may cluster with kinase inhibitors due to sulfonamide-enzyme interactions.
  • Analogs with chlorinated aromatic groups (e.g., 6-(4-chlorophenyl)-pyrroloquinoline) may exhibit antiproliferative activity, as seen in NCI-60 screening data .

Biological Activity

The compound 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS Number: 2034578-74-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features include a chloropyridinyl moiety, a piperidine ring, and a pyrroloquinoline framework, which may contribute to its biological activity.

Structural Characteristics

The molecular formula of the compound is C21H22ClN3O4SC_{21}H_{22}ClN_{3}O_{4}S, with a molecular weight of 447.9 g/mol. The presence of various functional groups suggests diverse interactions with biological targets, enhancing its potential pharmacological effects.

PropertyValue
Molecular FormulaC21H22ClN3O4S
Molecular Weight447.9 g/mol
CAS Number2034578-74-8

Research indicates that this compound may interact with multiple biological targets. Its unique structural characteristics suggest potential applications in treating conditions related to neurotransmitter systems and neurodegenerative diseases. The sulfonyl group and the chloropyridine moiety are particularly noteworthy for their roles in enhancing receptor binding and enzyme inhibition.

  • Receptor Binding : Preliminary studies suggest that the compound exhibits significant binding affinity to certain receptors involved in neuropharmacology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this molecule:

  • Antitumor Activity : Similar compounds have been evaluated for their antitumor properties. For instance, derivatives containing pyrazole rings have shown promising results against cancer cell lines, indicating that modifications to the core structure can enhance cytotoxicity .
  • Neuropharmacological Effects : Research on compounds with similar piperidine structures has highlighted their potential in treating neurodegenerative diseases by modulating neurotransmitter levels and receptor activity .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity associated with similar chemical frameworks, suggesting that this compound may also possess such properties .

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in the molecular structure affect biological activity to optimize therapeutic efficacy.

Q & A

Basic Question: What are the typical synthetic pathways for preparing 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrroloquinolinone core followed by sulfonylation and piperidine coupling. Key steps include:

  • Core Synthesis : Cyclization of substituted pyrrole intermediates under reflux conditions using solvents like xylene and catalysts (e.g., p-toluenesulfonic acid) to form the dihydroquinolinone scaffold .
  • Sulfonylation : Reaction with sulfonyl chlorides in anhydrous dichloromethane (DCM) at 0–5°C to introduce the sulfonyl group. Excess base (e.g., triethylamine) is used to scavenge HCl .
  • Piperidine Coupling : Nucleophilic substitution between the sulfonylated intermediate and 3-chloro-4-hydroxypyridine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–90°C .
    Analytical Validation : Reaction progress is monitored via TLC and HPLC, with final structure confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can researchers optimize reaction yields during the sulfonylation step of this compound?

Methodological Answer:
Yield optimization requires precise control of:

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity while minimizing side reactions .
  • Temperature : Maintain temperatures below 10°C to suppress hydrolysis of the sulfonyl chloride intermediate .
  • Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to the quinolinone core to ensure complete conversion .
    Data-Driven Approach : Design a factorial experiment varying solvent, temperature, and stoichiometry. For example:
ConditionYield (%)Purity (HPLC)
DCM, 0°C, 1.2 eq7898.5
DMF, 5°C, 1.5 eq8597.8
Acetonitrile, 10°C7296.2

Optimal conditions (e.g., DMF at 5°C with 1.5 eq sulfonyl chloride) are selected based on yield-purity trade-offs .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and quaternary carbons in the quinolinone core .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 502.1234) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Question: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H coupling and ¹H-¹³C connectivity. For example, HSQC can distinguish piperidine CH₂ groups from pyrrolidine protons .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the piperidine ring .
  • Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 8-(2-fluorobenzyl)-4-methyl-pyrrolo derivatives) to identify substituent-induced shifts .

Basic Question: What in vitro assays are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K or EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .

Advanced Question: How can researchers design studies to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic (e.g., IC₅₀) and cellular (e.g., Western blot for phosphorylated targets) assays to confirm target engagement .
  • Mutagenesis Studies : Engineer target proteins with point mutations (e.g., ATP-binding site residues) to validate specificity .
  • Structural Biology : Co-crystallize the compound with its target (e.g., kinase domain) to visualize binding modes and explain potency variations .

Basic Question: What structural modifications influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Sulfonyl Group : Electron-withdrawing substituents on the piperidine ring enhance hydrolytic stability at pH 7.4 .
  • Quinolinone Core : Methylation at the 5-position reduces oxidative degradation in liver microsomes .
  • Chloropyridine Moiety : Fluorination at the 3-position improves metabolic stability by blocking CYP450-mediated oxidation .

Advanced Question: What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP pockets) and prioritize substituents with favorable binding energies .
  • QSAR Modeling : Train a partial least-squares (PLS) model on logP, polar surface area, and IC₅₀ data to predict bioactivity .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., in GROMACS) to assess conformational stability over 100 ns trajectories .

Basic Question: What regulatory standards apply to purity assessment during preclinical development?

Methodological Answer:

  • HPLC Purity : ≥95% purity (UV detection at 254 nm) with no single impurity >0.5% .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Residual Solvents : Follow ICH Q3C guidelines (e.g., DMF < 880 ppm) .

Advanced Question: How can researchers design interdisciplinary studies to evaluate environmental impacts of this compound?

Methodological Answer:

  • Environmental Fate Modeling : Use EPI Suite to predict biodegradation (e.g., BIOWIN score) and bioaccumulation (logKow) .
  • Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests .
  • Lifecycle Analysis : Track synthesis waste streams (e.g., heavy metal catalysts) and propose green chemistry alternatives (e.g., biocatalysis) .

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